molecular formula C19H14ClN3O2 B14408883 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide CAS No. 84596-58-7

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide

Katalognummer: B14408883
CAS-Nummer: 84596-58-7
Molekulargewicht: 351.8 g/mol
InChI-Schlüssel: OQZGYWRHZQOPDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenylpyridine moiety, and a carbamoyl group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-phenylpyridin-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
  • 2-Chloro-N-[(5-phenylpyridin-3-yl)carbamoyl]benzamide

Uniqueness

2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide is unique due to its specific structural features, such as the position of the phenylpyridine moiety and the presence of the chloro group

Eigenschaften

CAS-Nummer

84596-58-7

Molekularformel

C19H14ClN3O2

Molekulargewicht

351.8 g/mol

IUPAC-Name

2-chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide

InChI

InChI=1S/C19H14ClN3O2/c20-16-9-5-4-8-15(16)18(24)23-19(25)22-17-11-10-14(12-21-17)13-6-2-1-3-7-13/h1-12H,(H2,21,22,23,24,25)

InChI-Schlüssel

OQZGYWRHZQOPDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.